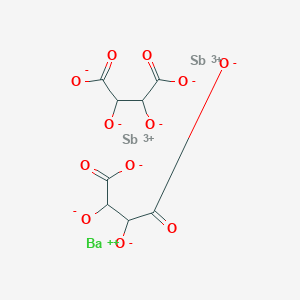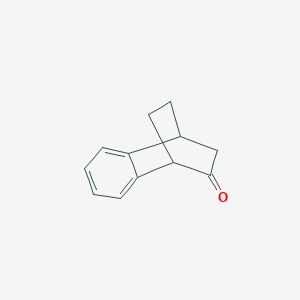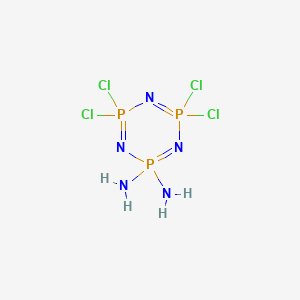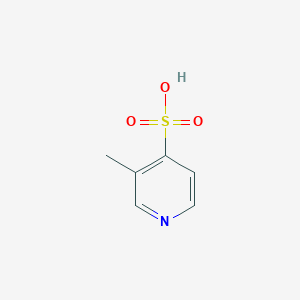
N-(4-Butoxyphenyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Butoxyphenyl)-4-fluorobenzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
N-(4-Butoxyphenyl)-4-fluorobenzamide exerts its pharmacological effects by inhibiting the activity of JMJD3, a histone demethylase that removes the methyl groups from lysine 27 of histone H3. This modification is associated with the activation of gene expression, and the inhibition of JMJD3 by N-(4-Butoxyphenyl)-4-fluorobenzamide leads to the suppression of gene expression and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemische Und Physiologische Effekte
N-(4-Butoxyphenyl)-4-fluorobenzamide has been shown to have several biochemical and physiological effects, including the inhibition of JMJD3 activity, the suppression of gene expression, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. However, the exact mechanism by which N-(4-Butoxyphenyl)-4-fluorobenzamide exerts its pharmacological effects is not fully understood, and further studies are needed to elucidate its molecular targets and downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Butoxyphenyl)-4-fluorobenzamide has several advantages for lab experiments, including its high potency and specificity for JMJD3, its ability to inhibit the activity of JMJD3 in vitro and in vivo, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its pharmacokinetics and pharmacodynamics in vivo.
Zukünftige Richtungen
N-(4-Butoxyphenyl)-4-fluorobenzamide has significant potential for future research and development, and several directions can be explored to further understand its pharmacological effects and therapeutic applications. These include the identification of its molecular targets and downstream signaling pathways, the optimization of its chemical structure to improve its pharmacokinetics and pharmacodynamics, the evaluation of its safety and efficacy in preclinical and clinical studies, and the development of novel drug delivery systems to enhance its therapeutic efficacy. Additionally, the potential synergistic effects of N-(4-Butoxyphenyl)-4-fluorobenzamide with other drugs and therapies should be explored to maximize its therapeutic benefits.
Synthesemethoden
The synthesis of N-(4-Butoxyphenyl)-4-fluorobenzamide involves a series of chemical reactions that include the condensation of 4-Fluorobenzoic acid with 4-Butoxyaniline, followed by the conversion of the resulting intermediate to the final product using a coupling reagent. The synthesis of this compound has been reported in several scientific publications, and the yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
N-(4-Butoxyphenyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of JMJD3, a histone demethylase that plays a critical role in the regulation of gene expression. JMJD3 is overexpressed in several types of cancer, including breast, prostate, and pancreatic cancer, and its inhibition by N-(4-Butoxyphenyl)-4-fluorobenzamide has been shown to suppress tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
CAS-Nummer |
5309-26-2 |
|---|---|
Produktname |
N-(4-Butoxyphenyl)-4-fluorobenzamide |
Molekularformel |
C17H18FNO2 |
Molekulargewicht |
287.33 g/mol |
IUPAC-Name |
N-(4-butoxyphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C17H18FNO2/c1-2-3-12-21-16-10-8-15(9-11-16)19-17(20)13-4-6-14(18)7-5-13/h4-11H,2-3,12H2,1H3,(H,19,20) |
InChI-Schlüssel |
LBGPPSXOQOAFCI-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






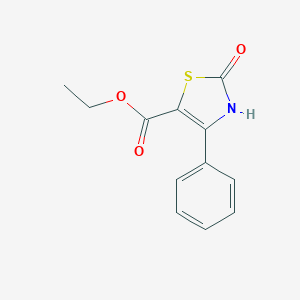
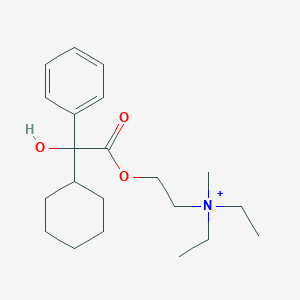

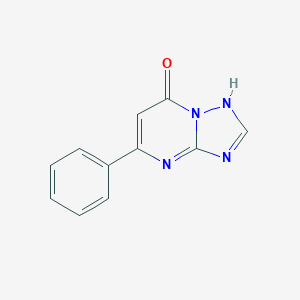
![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)
